REACTION_CXSMILES
|
[C:1](#[N:4])CC.Cl[C:6]1[C:11]([Cl:12])=[CH:10][C:9]([C:13]([F:16])([F:15])[F:14])=[CH:8][N:7]=1.[C-]#N.[Na+]>CN(C)C1C=CN=CC=1.O>[Cl:12][C:11]1[C:6]([C:1]#[N:4])=[N:7][CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=1 |f:2.3|
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Name
|
|
Quantity
|
656 mL
|
Type
|
reactant
|
Smiles
|
C(CC)#N
|
Name
|
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
Name
|
|
Quantity
|
52 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
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Type
|
CUSTOM
|
Details
|
After stirring at 15° C. for 5 hours the reaction
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 5 hours under nitrogen
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the inorganic salts
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with 2N HCl
|
Type
|
CUSTOM
|
Details
|
to remove 4-dimethylaminopyridine
|
Type
|
CUSTOM
|
Details
|
Propionitrile was removed by vacuum distillation at 40° C.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)C#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |